N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine
Übersicht
Beschreibung
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine, also known as PF-06282999, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine inhibits the activity of the protein kinase PIM1, which is overexpressed in many types of cancer. PIM1 plays a critical role in cancer cell survival and proliferation, and its inhibition by this compound leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PIM1 activity, this compound has been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional organelles. Furthermore, this compound has been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine is its specificity for PIM1, which reduces the risk of off-target effects. Furthermore, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. However, one potential limitation of this compound is its relatively low potency, which may limit its efficacy in some types of cancer.
Zukünftige Richtungen
There are several future directions for research on N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine. One area of interest is the potential use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and selective PIM1 inhibitors, which may have improved efficacy in certain types of cancer. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine has been extensively studied in preclinical models of cancer, including breast cancer and lung cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. Furthermore, this compound has been shown to synergize with other anti-cancer agents, such as paclitaxel and carboplatin.
Eigenschaften
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-(4-methoxyphenyl)phthalazin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2N3O2/c1-29-16-10-6-14(7-11-16)20-18-4-2-3-5-19(18)21(28-27-20)26-15-8-12-17(13-9-15)30-22(23,24)25/h2-13H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJAJDCTCQRIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.